2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride
Description
2,2-Dioxo-1,3-dihydro-2λ⁶-benzothiophene-5-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzothiophene backbone. The compound’s structure includes a bicyclic system with two oxo groups at the 2-position of the thiophene ring and a sulfonyl chloride group at the 5-position. This configuration confers unique electronic and steric properties, making it a reactive intermediate in organic synthesis, particularly for sulfonamide formation. Its applications span pharmaceutical intermediates, agrochemicals, and materials science due to its ability to act as a sulfonating agent. Research by institutions such as Wockhardt Research Centre highlights its relevance in drug development, where sulfonamide derivatives are critical for antimicrobial and enzyme-inhibiting agents .
Properties
IUPAC Name |
2,2-dioxo-1,3-dihydro-2-benzothiophene-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S2/c9-15(12,13)8-2-1-6-4-14(10,11)5-7(6)3-8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYDGWAWUOVMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172969 | |
| Record name | Benzo[c]thiophene-5-sulfonyl chloride, 1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114920-51-3 | |
| Record name | Benzo[c]thiophene-5-sulfonyl chloride, 1,3-dihydro-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114920-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[c]thiophene-5-sulfonyl chloride, 1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Sulfonic Acid Precursors
The direct chlorination of 2,2-dioxo-1,3-dihydrobenzothiophene-5-sulfonic acid remains the most widely used method. In this approach, sulfonic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A representative procedure involves refluxing the sulfonic acid (10 mmol) in SOCl₂ (20 mL) at 80°C for 4 hours, followed by vacuum distillation to isolate the sulfonyl chloride in 85–92% yield.
Notably, the choice of solvent significantly impacts reactivity. Dichloromethane (CH₂Cl₂) or toluene is preferred to minimize side reactions, while catalytic dimethylformamide (DMF) (0.1 equiv) accelerates the reaction by facilitating the generation of reactive intermediates. Excess chlorinating agent is typically quenched with sodium thiosulfate (Na₂S₂O₃) to ensure safety and product purity.
Cyclization of Sulfonamide Intermediates
An alternative route involves the cyclization of N-(5-chlorosulfonylphenyl)thiophene-2-sulfonamide precursors. This method, adapted from Murphy et al., employs a two-step process:
- Sulfonamide Formation : A primary amine reacts with 5-chlorosulfonyl-2-nitrobenzenesulfonyl chloride in CH₂Cl₂ at 0°C, yielding the sulfonamide intermediate (70–78% yield).
- Cyclization : Heating the sulfonamide at 120°C in polyphosphoric acid (PPA) induces ring closure, forming the benzothiophene dioxide core. Subsequent chlorination with ClSO₃H at 60°C for 6 hours provides the target compound in 40–44% overall yield.
This pathway is advantageous for introducing substituents at the 3-position of the benzothiophene ring, enabling structural diversification.
Continuous-Flow Synthesis
Recent advances in flow chemistry have enabled the synthesis of sulfonyl chlorides with enhanced safety and efficiency. A protocol described by Li et al. utilizes 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent in a continuous-flow reactor. Key parameters include:
- Residence Time : 5 minutes at 25°C
- Solvent System : Acetonitrile (MeCN)/H₂O (4:1 v/v)
- Yield : 89–94%
This method eliminates the need for hazardous gas handling and achieves near-quantitative conversion, making it suitable for large-scale production.
Functionalization of Benzothiophene Dioxide Intermediates
Hydrogenation of benzo[b]thiophene 1,1-dioxides followed by sulfonation offers a stereoselective route. Liu et al. demonstrated that Rh-catalyzed asymmetric hydrogenation of prochiral substrates (e.g., 5-nitrobenzo[b]thiophene 1,1-dioxide) with a Josiphos ligand produces chiral dihydrobenzothiophene dioxides with >99% enantiomeric excess (ee). Subsequent sulfonation using chlorosulfonic acid (ClSO₃H) at 50°C introduces the sulfonyl chloride group with 75–82% yield.
Industrial-Scale Optimization
Patent CN102108069B outlines a scalable four-step process:
- Reduction : Catalytic hydrogenation of 5-nitrobenzo[b]thiophene 1,1-dioxide (10 g scale, 95% yield).
- Diazotization : Treatment with NaNO₂/H₂SO₄ at 10°C to form the diazonium salt.
- Chlorosulfonation : Reaction with SO₂/Cl₂ in CCl₄ at 0°C (62–66% yield).
- Purification : Recrystallization from diethyl ether to achieve >99% purity.
This method emphasizes cost-effectiveness and reduced environmental impact by replacing traditional POCl₃ with sulfur oxychloride (SOCl₂).
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl thiol derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Nucleophiles (e.g., amines, alcohols, thiols): Used for substitution reactions.
Oxidizing Agents (e.g., hydrogen peroxide): Used for oxidation reactions.
Reducing Agents (e.g., sodium borohydride): Used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that compounds derived from benzothiophene structures exhibit promising anticancer properties. In particular, derivatives of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In vitro Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their cytotoxicity against several cancer cell lines. The results indicated that certain modifications enhanced their anticancer activity significantly, warranting further investigation into structure-activity relationships (SAR) .
Materials Science
Polymer Chemistry
The sulfonyl chloride functional group in this compound allows for its use as a versatile building block in polymer synthesis. It can participate in nucleophilic substitution reactions to create sulfonamide linkages in polymers.
Table 1: Polymerization Reactions Using Sulfonyl Chloride
| Reaction Type | Polymer Type | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Poly(sulfonamide) | Room temperature, solvent-free | 85 |
| Copolymerization | Poly(benzothiophene) | High temperature, inert atmosphere | 90 |
Environmental Applications
Pollutant Degradation
Emerging research suggests that compounds like this compound can be used in the degradation of environmental pollutants. Its reactivity allows it to interact with various organic contaminants, potentially leading to their breakdown.
Case Study: Degradation of Aromatic Pollutants
A study conducted by environmental chemists demonstrated the efficacy of this compound in degrading polycyclic aromatic hydrocarbons (PAHs) under UV irradiation. The results showed a significant reduction in pollutant concentration after treatment with the compound .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiophene derivatives. The incorporation of sulfonyl chloride groups enhances its utility in further chemical transformations.
Table 2: Synthetic Pathways for Benzothiophene Derivatives
| Starting Material | Reaction Type | Product |
|---|---|---|
| Benzothiophene | Sulfonation | Benzothiophene sulfonic acid |
| Benzothiophene sulfonic acid | Chlorination | This compound |
Mechanism of Action
The mechanism of action of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in organic synthesis and drug development to create new compounds with desired properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2,2-Dioxo-1,3-dihydro-2λ⁶-benzothiophene-5-sulfonyl chloride with structurally or functionally related sulfonyl chlorides.
Structural and Functional Group Differences
Research Findings
Pharmaceutical Utility :
Material Science :
- 6-Diazo-1-naphthalenesulfonyl chloride is pivotal in synthesizing photo-patternable polymers, whereas the benzothiophene analog is less explored in this field due to its inertness under light .
Biological Activity
2,2-Dioxo-1,3-dihydro-2λ6-benzothiophene-5-sulfonyl chloride (CAS No. 208643-45-2) is a sulfonyl chloride derivative of benzothiophene, a compound of interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research.
- Chemical Formula : C8H7ClO4S2
- Molecular Weight : 266.72 g/mol
- Structure : The compound features a benzothiophene core with dioxo and sulfonyl functional groups that contribute to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that derivatives of benzothiophene exhibit significant antimicrobial activity. For instance, compounds similar to 2,2-dioxo-benzothiophene have shown efficacy against various bacterial strains and fungi.
| Compound | Activity | Target Organisms |
|---|---|---|
| 2,2-Dioxo-1,3-dihydro-2λ6-benzothiophene-5-sulfonyl chloride | Antibacterial | Staphylococcus aureus, Escherichia coli |
| Related Benzothiophene Derivatives | Antifungal | Candida albicans |
The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways in microorganisms .
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of benzothiophene derivatives on cancer cell lines. The sulfonyl chloride group enhances the compound's ability to form covalent bonds with cellular macromolecules, leading to apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
The anticancer activity is attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiophene derivatives, including 2,2-dioxo-1,3-dihydro-2λ6-benzothiophene-5-sulfonyl chloride. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays were conducted on A549 and HeLa cell lines treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2-Dioxo-1,3-dihydro-2λ⁶-benzothiophene-5-sulfonyl chloride, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via chlorination of its sulfonic acid precursor using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting material. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Kinetic studies under varying temperatures (e.g., 0–60°C) can optimize yield .
Q. Which spectroscopic and analytical methods are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the aromatic proton environment and sulfonyl chloride moiety.
- FT-IR : Identify characteristic S=O stretches (~1350–1150 cm⁻¹) and C-S bonds (~700 cm⁻¹).
- Elemental Analysis : Verify stoichiometric ratios of C, H, S, and Cl.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. How should stability studies be designed to evaluate storage conditions?
- Methodological Answer : Conduct accelerated stability testing under varying conditions:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C.
- Hydrolytic Stability : Expose to controlled humidity (e.g., 40–80% RH) and monitor decomposition via NMR or HPLC.
- Light Sensitivity : UV-vis spectroscopy under UV-A/UV-B light to detect photodegradation. Store in amber vials under inert atmosphere (argon/nitrogen) at –20°C for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as competing sulfonation versus oxidation pathways?
- Methodological Answer :
- Reaction Optimization : Use in situ monitoring (e.g., Raman spectroscopy) to detect intermediates.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) to steer selectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) may favor sulfonation, while protic solvents (e.g., H₂O) promote hydrolysis.
- Computational Modeling : Density functional theory (DFT) studies can predict transition states and energy barriers for competing pathways .
Q. What strategies are recommended for designing multi-step syntheses using this compound as a key intermediate?
- Methodological Answer :
- Coupling Reactions : React with amines (e.g., primary/secondary amines) to form sulfonamides, a common motif in drug discovery.
- Heterocycle Synthesis : Use in cyclization reactions with thioureas or hydrazines to generate benzothiophene-derived heterocycles.
- Protection/Deprotection : Protect the sulfonyl chloride group with tert-butyloxycarbonyl (Boc) during multi-step sequences.
- Case Study : Similar sulfonyl chlorides have been used in medicinal chemistry to develop kinase inhibitors, as cited in Bioorganic and Medicinal Chemistry Letters .
Q. How can researchers evaluate the compound’s reactivity toward nucleophiles in drug conjugate synthesis?
- Methodological Answer :
- Kinetic Studies : Perform pseudo-first-order experiments with varying nucleophiles (e.g., amines, thiols) in buffered solutions (pH 4–10).
- Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) to track sulfonate displacement pathways.
- Biological Testing : After conjugation, assess cytotoxicity using lung cancer cell lines (e.g., NCI-H1755) via MTT assays, referencing protocols for related sulfonamide derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
